molecular formula C28H31NO6S B303645 3,6-DIETHYL 7-(3-METHOXYPHENYL)-2-METHYL-4-(3-METHYLTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE

3,6-DIETHYL 7-(3-METHOXYPHENYL)-2-METHYL-4-(3-METHYLTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE

Cat. No.: B303645
M. Wt: 509.6 g/mol
InChI Key: GFGCRTCHBOHLIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-DIETHYL 7-(3-METHOXYPHENYL)-2-METHYL-4-(3-METHYLTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE is a complex organic compound with a unique structure that includes a quinoline core, methoxyphenyl, and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIETHYL 7-(3-METHOXYPHENYL)-2-METHYL-4-(3-METHYLTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the methoxyphenyl and thienyl groups. Common reagents used in these reactions include diethyl malonate, methoxybenzaldehyde, and thienylmethyl ketone. The reaction conditions often require the use of catalysts, such as piperidine, and solvents like ethanol or methanol. The final product is obtained through purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, including spectroscopy and chromatography, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-DIETHYL 7-(3-METHOXYPHENYL)-2-METHYL-4-(3-METHYLTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound.

Scientific Research Applications

3,6-DIETHYL 7-(3-METHOXYPHENYL)-2-METHYL-4-(3-METHYLTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,6-DIETHYL 7-(3-METHOXYPHENYL)-2-METHYL-4-(3-METHYLTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 7-(3-methoxyphenyl)-2-methyl-4-(2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
  • Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(3-methyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
  • Diethyl 7-(3-methoxyphenyl)-2-methyl-4-(3-methyl-3-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Uniqueness

3,6-DIETHYL 7-(3-METHOXYPHENYL)-2-METHYL-4-(3-METHYLTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C28H31NO6S

Molecular Weight

509.6 g/mol

IUPAC Name

diethyl 7-(3-methoxyphenyl)-2-methyl-4-(3-methylthiophen-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C28H31NO6S/c1-6-34-27(31)21-16(4)29-20-14-19(17-9-8-10-18(13-17)33-5)22(28(32)35-7-2)25(30)23(20)24(21)26-15(3)11-12-36-26/h8-13,19,22,24,29H,6-7,14H2,1-5H3

InChI Key

GFGCRTCHBOHLIZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=C(C=CS3)C)C4=CC(=CC=C4)OC

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=C(C=CS3)C)C4=CC(=CC=C4)OC

Origin of Product

United States

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